(4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
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Overview
Description
(4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate is a chemical compound known for its diverse properties and applications in scientific research. This compound is utilized in various fields, including drug synthesis, material science, and catalysis, making it a valuable tool for advancing scientific discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate typically involves the sulfonation of a benzene derivative. The process may include the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents (ethyl, methoxy, methyl, and propan-2-yl groups).
Sulfonation Reaction: The benzene derivative undergoes a sulfonation reaction using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
- (4-Ethylphenyl) 2-methoxy-4-methylbenzenesulfonate
- (4-Ethylphenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
Uniqueness
(4-Ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-ethylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-6-15-7-9-16(10-8-15)23-24(20,21)19-12-17(13(2)3)14(4)11-18(19)22-5/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXVWZTYRXNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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